molecular formula C17H16N4O2S B2793988 2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide CAS No. 2380082-07-3

2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide

Cat. No. B2793988
CAS RN: 2380082-07-3
M. Wt: 340.4
InChI Key: WEISDXLHQIDIRH-UHFFFAOYSA-N
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Description

“2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide” is a chemical compound. It is a derivative of heterocyclic pyrimidine, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine and its derivatives have been described with a wide range of biological potential .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .


Chemical Reactions Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . This reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Mechanism of Action

While the specific mechanism of action for “2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide” is not mentioned in the search results, it is known that pyrimidine and its derivatives have a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Future Directions

The future directions for “2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide” and similar compounds could involve further exploration of their diverse biological potential . There is also potential for the development of new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives .

properties

IUPAC Name

2-methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-14-5-3-2-4-12(14)17(22)20-11-8-21(9-11)16-15-13(6-7-24-15)18-10-19-16/h2-7,10-11H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEISDXLHQIDIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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